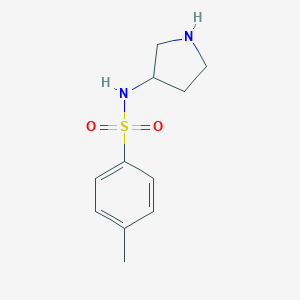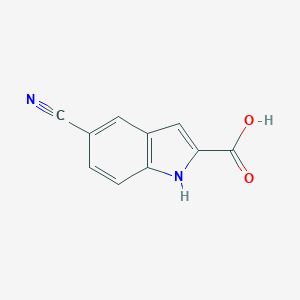
(S)-1-(pyridin-2-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(pyridin-2-yl)ethane-1,2-diol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism Of Action
The mechanism of action of (S)-1-(pyridin-2-yl)ethane-1,2-diol is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In diabetes research, (S)-1-(pyridin-2-yl)ethane-1,2-diol has been shown to activate specific receptors involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
(S)-1-(pyridin-2-yl)ethane-1,2-diol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In diabetes research, (S)-1-(pyridin-2-yl)ethane-1,2-diol has been shown to improve glucose tolerance and insulin sensitivity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
(S)-1-(pyridin-2-yl)ethane-1,2-diol has several advantages for lab experiments, including its high purity and stability, and its ability to form complexes with metal ions. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on (S)-1-(pyridin-2-yl)ethane-1,2-diol. These include:
1. Further studies to understand the mechanism of action of this compound and its potential targets in different diseases.
2. Development of more efficient synthesis methods to obtain higher yields and purity of the compound.
3. Investigation of the potential applications of (S)-1-(pyridin-2-yl)ethane-1,2-diol in other fields, such as environmental science and nanotechnology.
4. Development of derivatives of (S)-1-(pyridin-2-yl)ethane-1,2-diol with improved properties and potential applications.
5. Investigation of the potential toxicity and safety of this compound in different organisms and systems.
Synthesis Methods
The synthesis of (S)-1-(pyridin-2-yl)ethane-1,2-diol can be achieved using different methods, including the reduction of pyridine-2-carbaldehyde with sodium borohydride, the reaction of pyridine-2-carbaldehyde with (S)-2-amino-1-butanol, and the reaction of pyridine-2-carbaldehyde with (S)-1,2-diaminopropane. These methods have been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
(S)-1-(pyridin-2-yl)ethane-1,2-diol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and neurological disorders. In biochemistry, (S)-1-(pyridin-2-yl)ethane-1,2-diol has been used as a chiral ligand for asymmetric synthesis and as a building block for the synthesis of complex molecules. In material science, this compound has been studied for its potential applications in the development of sensors and catalysts.
properties
IUPAC Name |
(1S)-1-pyridin-2-ylethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,7,9-10H,5H2/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCHBGKENHRKA-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(pyridin-2-yl)ethane-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


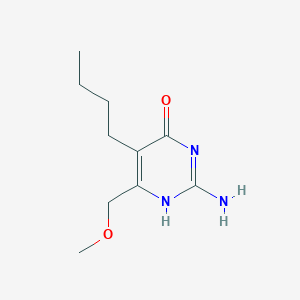

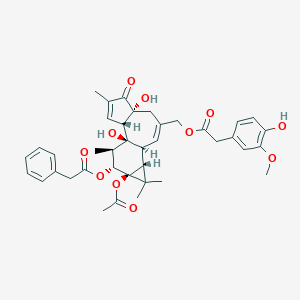
![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
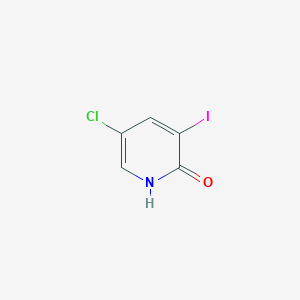
![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)
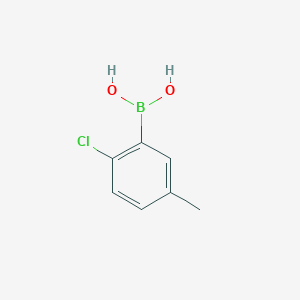
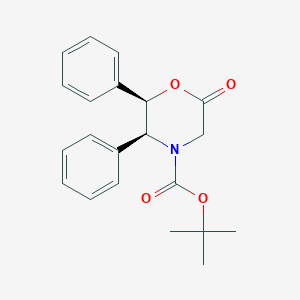
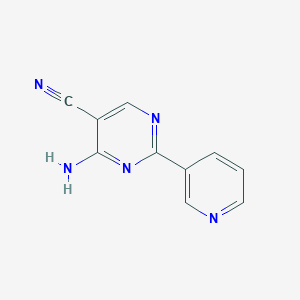

![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)
